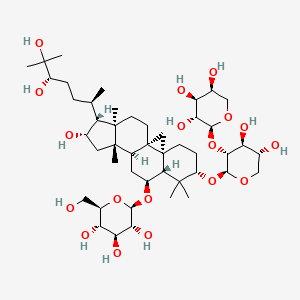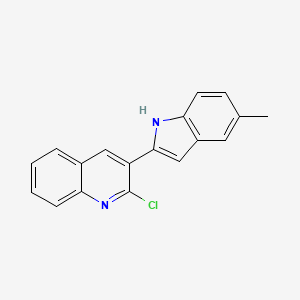
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and indole These two moieties are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline typically involves the construction of the quinoline and indole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of starting materials and reagents can also be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and indole derivatives, which can exhibit different biological activities and properties.
科学研究应用
作用机制
The mechanism of action of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with various molecular targets. The indole and quinoline moieties can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer activity .
相似化合物的比较
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Similar structure but with a benzimidazole moiety instead of indole.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains an indole moiety with a methoxy group and an ethylamine side chain.
Uniqueness
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is unique due to the specific combination of the chlorine atom, methyl group, and the indole-quinoline framework
属性
CAS 编号 |
820977-39-7 |
|---|---|
分子式 |
C18H13ClN2 |
分子量 |
292.8 g/mol |
IUPAC 名称 |
2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c1-11-6-7-16-13(8-11)10-17(20-16)14-9-12-4-2-3-5-15(12)21-18(14)19/h2-10,20H,1H3 |
InChI 键 |
OLCUDEVQYVNOQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


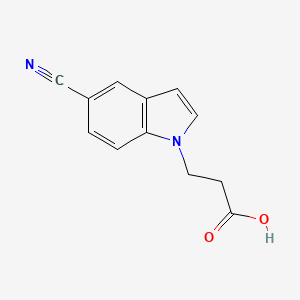

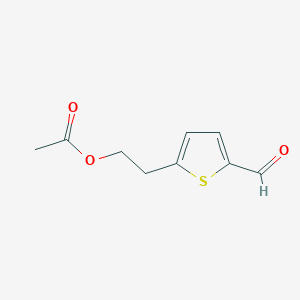
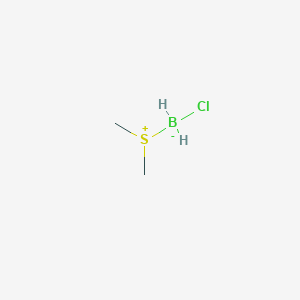
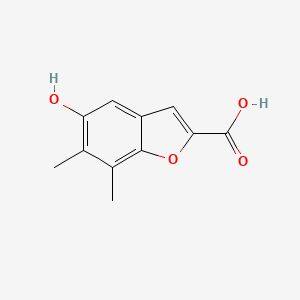
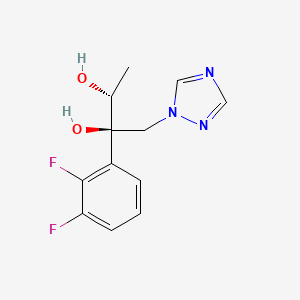
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
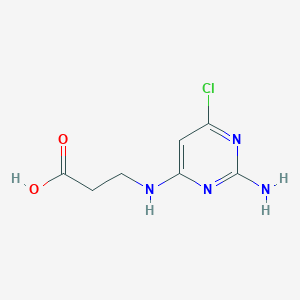

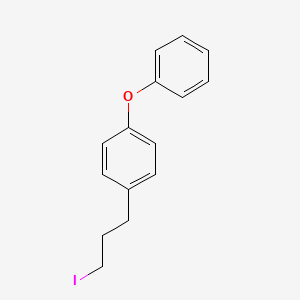
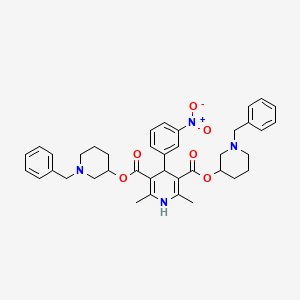
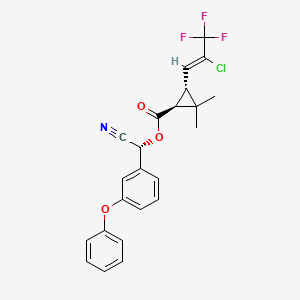
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
